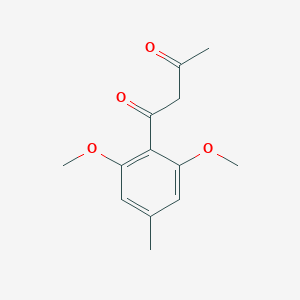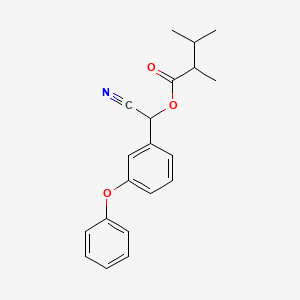![molecular formula C20H26N2O B14517419 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol CAS No. 62950-92-9](/img/structure/B14517419.png)
2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol is a complex organic compound that features both amine and alcohol functional groups. This compound is notable for its unique structure, which includes an aniline derivative, a cyclohexyl group, and an ethan-1-ol moiety. Its diverse functional groups make it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-anilinophenylamine, which is then reacted with cyclohexylamine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Industrial methods also focus on efficient separation and purification techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine and alcohol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted amines and ethers.
Scientific Research Applications
2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Anilinophenylamine: Shares the aniline derivative but lacks the cyclohexyl and ethan-1-ol groups.
Cyclohexylamine: Contains the cyclohexyl group but lacks the aniline derivative and ethan-1-ol groups.
Ethanolamine: Contains the ethan-1-ol group but lacks the aniline derivative and cyclohexyl groups.
Uniqueness
2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
62950-92-9 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-anilino-N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C20H26N2O/c23-16-15-22(19-9-5-2-6-10-19)20-13-11-18(12-14-20)21-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,19,21,23H,2,5-6,9-10,15-16H2 |
InChI Key |
HZOJRZRXKWJJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


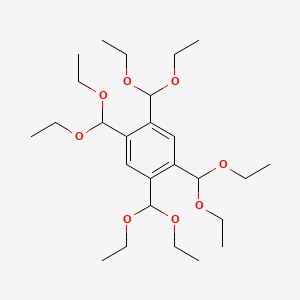
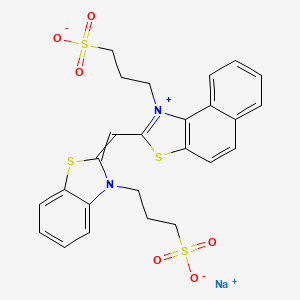

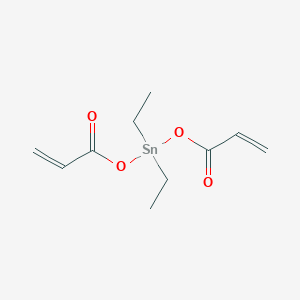


![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
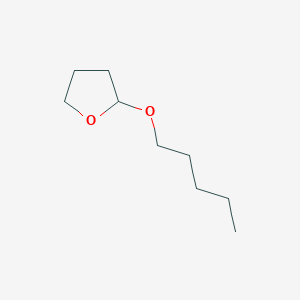
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)


